B 494

Synthetic Chemistry Phosphoramidate Cyclization Heterocyclic Synthesis

Researchers require a precise N,N-bis(2-chloroethyl)-N',N''-dimethylphosphoric triamide scaffold to replicate bicyclic phosphoramidate syntheses (He et al.). Substituting with generic analogs alters reaction kinetics due to differential leaving-group ability. B 494 (CAS 20796-40-1) provides: - Acyclic structure without heterocyclic confounding effects for alkylation studies - N-methyl groups to block metabolic N-dealkylation - Verified precursor for unique phosphoramidate chemistry

Molecular Formula C6H16Cl2N3OP
Molecular Weight 248.09 g/mol
CAS No. 20796-40-1
Cat. No. B3368287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameB 494
CAS20796-40-1
Molecular FormulaC6H16Cl2N3OP
Molecular Weight248.09 g/mol
Structural Identifiers
SMILESCNP(=O)(NC)N(CCCl)CCCl
InChIInChI=1S/C6H16Cl2N3OP/c1-9-13(12,10-2)11(5-3-7)6-4-8/h3-6H2,1-2H3,(H2,9,10,12)
InChIKeyBLIYLDFWKLERFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





B 494 Nitrogen Mustard Profile


B 494 (CAS 20796-40-1), also named N,N-bis(2-chloroethyl)-N',N''-dimethylphosphoric triamide, is a small-molecule nitrogen mustard belonging to the class of bis(2-chloroethyl)phosphoric triamides. It is characterized by a central phosphoryl group, two chloroethyl groups on the exocyclic nitrogen, and two methylamino substituents on the phosphorus . Its core structure is responsible for its DNA-alkylating potential, yet the specific substitution pattern differentiates its physicochemical properties and reactivity from clinically established agents like cyclophosphamide.

1
B 494 serves as a specific precursor for bicyclic phosphoramidate synthesis via intramolecular cyclization.
Methylamino substituents on phosphorus direct the cyclization pathway.
2
Exclusive formation of 1-oxo-2,8-disubstituted-2,5,8-triaza-1λ5-phosphabicyclo[3.3.0]octane scaffold.
Product distribution is substitution-pattern dependent; not general to all bis(2-chloroethyl)phosphoric triamides.
3
Acyclic framework enables fundamental alkylation mechanism studies without heterocyclic ring confounding.
Reported as a model compound for hydrolysis and alkylation kinetic profiling.

B 494 vs. Generic Nitrogen Mustards


Superficially, other nitrogen mustards might appear interchangeable, but their reactivity and biological fate are dictated by the non-alkylating amine substituents on the phosphorus atom [1]. These substituents control fundamental properties like hydrolysis rate, electrophilicity of the central phosphorus, and the leaving group ability of the nitrogen moieties during activation. Therefore, substituting B 494 with a generic analog without matching its precise substitution pattern is predicted to lead to different reaction kinetics and, where studied, altered biological outcomes compared to the parent compound.

Target Compound
B 494 with methylamino substituents on phosphorus; exclusive bicyclic phosphoramidate formation under basic cyclization conditions.
Generic Substitute
Analogous bis(2-chloroethyl)phosphoric triamides with different N-substituents (aryl or alkyl); preferentially form monocyclic or isomeric products under identical conditions.
Reactivity Profile
Reaction kinetics and electrophilicity of the central phosphorus are governed by the methylamino substitution pattern.
Predicted Divergence
Different substituents may shift hydrolysis rate, leaving-group ability, and biological fate compared to the parent compound.
Synthetic Outcome
Specific building block for a unique heterocyclic scaffold; cyclization pathway is substitution-dependent.
Mismatch Risk
Substituting without matching the precise substitution pattern may lead to different ring-size products and altered reaction outcomes.

B 494 Evidence Guide


Exclusive Bicyclic Phosphoramidate Synthesis

B 494 serves as a precursor to a specific class of 1-oxo-2,8-disubstituted-2,5,8-triaza-1λ5-phosphabicyclo[3.3.0]octanes, a heterocyclic system whose formation is not general to all bis(2-chloroethyl)phosphoric triamides. The exclusive formation of this bicyclic product is a function of the methylamino substituents on the phosphorus atom [1]. In contrast, analogous compounds with different N-substituents preferentially form alternative five- or eight-membered monocyclic products under identical conditions [1].

Reaction Pathway Selectivity
Class-level inference
Target: B 494
Exclusive formation of 1-oxo-2,8-disubstituted-2,5,8-triaza-1λ5-phosphabicyclo[3.3.0]octane bicycle under basic cyclization conditions.
Comparator: N-aryl / N-alkyl analogs
Preferentially form eight-membered monocyclic diamides or isomeric 1,3,2-diazaphospholidine products under identical conditions.
Demonstrates substitution-pattern-dependent cyclization; B 494 is not a generic alkylating agent but a specific building block for a unique heterocyclic scaffold.
Reported pathway divergence is qualitative; substituent-specific validation recommended.
Synthetic Chemistry Phosphoramidate Cyclization Heterocyclic Synthesis

B 494 Application Scenarios


Bicyclic Phosphoramidate System Synthesis

The primary established use for B 494 is as a starting material in the preparation of a unique class of bicyclic phosphoramidates, as detailed by He et al. [1]. Procuring this specific precursor is essential for laboratories aiming to replicate or build upon this specific synthetic route, as alternative phosphoramidate dichlorides will lead to different product distributions [1].

Acyclic Mustard Standard for Mechanistic Studies

Unlike the clinically used cyclic mustards (e.g., cyclophosphamide), B 494 provides an acyclic phosphoramidate framework. This structural simplicity makes it a potentially valuable model compound for studying the fundamental activation chemistry of bis(2-chloroethyl)amines, including hydrolysis and alkylation kinetics, without the confounding effects of a heterocyclic ring [1].

DNA-Alkylating Agents with Blocked Amine

The compound's design features N-methyl groups on the phosphoramide, which prevent metabolic N-dealkylation at this position. This structural feature is relevant for medicinal chemistry programs aiming to design novel antitumor agents where inactivation via this pathway must be avoided, differentiating it from analogs with free N-H groups.

Application
Selection Property
Validation Focus
Bicyclic phosphoramidate system synthesis
Methylamino substitution pattern on phosphorus
Cyclization pathway selectivity and product distribution under basic conditions
Acyclic mustard mechanistic studies
Acyclic phosphoramidate framework without heterocyclic ring
Hydrolysis rate and alkylation kinetic profiling in model systems
DNA-alkylating agent design research
N-methyl blocked amine functionality
Metabolic N-dealkylation resistance at the phosphoramide position

Technical Documentation Hub

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